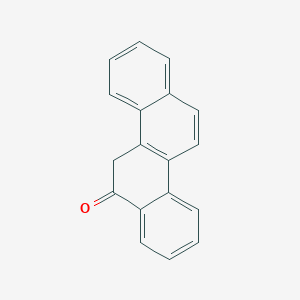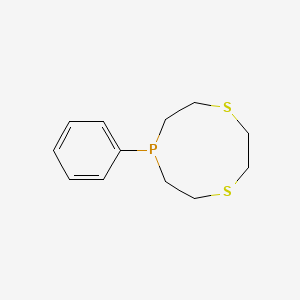![molecular formula C6H6F4O B12557552 3-[(3,3-Difluoroprop-2-EN-1-YL)oxy]-1,1-difluoroprop-1-ene CAS No. 185247-74-9](/img/structure/B12557552.png)
3-[(3,3-Difluoroprop-2-EN-1-YL)oxy]-1,1-difluoroprop-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(3,3-Difluoroprop-2-en-1-yl)oxy]-1,1-difluoroprop-1-ene is a chemical compound characterized by the presence of multiple fluorine atoms and an ether linkage
Vorbereitungsmethoden
The synthesis of 3-[(3,3-Difluoroprop-2-en-1-yl)oxy]-1,1-difluoroprop-1-ene typically involves the reaction of 3,3-difluoroprop-2-en-1-ol with 1,1-difluoroprop-1-ene under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .
Analyse Chemischer Reaktionen
3-[(3,3-Difluoroprop-2-en-1-yl)oxy]-1,1-difluoroprop-1-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles such as halides or amines.
Common reagents and conditions used in these reactions include solvents like tetrahydrofuran (THF) and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
3-[(3,3-Difluoroprop-2-en-1-yl)oxy]-1,1-difluoroprop-1-ene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound is studied for its potential use in biochemical assays and as a probe for investigating biological processes.
Medicine: Research is ongoing to explore its potential as a precursor for the development of new drugs, particularly those targeting specific enzymes or receptors.
Wirkmechanismus
The mechanism of action of 3-[(3,3-Difluoroprop-2-en-1-yl)oxy]-1,1-difluoroprop-1-ene involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound can modulate the activity of these targets by either inhibiting or activating them, depending on the specific context .
Vergleich Mit ähnlichen Verbindungen
3-[(3,3-Difluoroprop-2-en-1-yl)oxy]-1,1-difluoroprop-1-ene can be compared with other similar compounds, such as:
3,3-Difluoroprop-2-en-1-yl methyl ether: This compound has a similar structure but lacks the additional fluorine atoms on the propene moiety.
1,1,1-Trifluoroprop-2-en-1-yl ether: This compound contains an additional fluorine atom, which can influence its reactivity and applications.
The uniqueness of this compound lies in its specific arrangement of fluorine atoms and the ether linkage, which confer distinct chemical and physical properties .
Eigenschaften
CAS-Nummer |
185247-74-9 |
|---|---|
Molekularformel |
C6H6F4O |
Molekulargewicht |
170.10 g/mol |
IUPAC-Name |
3-(3,3-difluoroprop-2-enoxy)-1,1-difluoroprop-1-ene |
InChI |
InChI=1S/C6H6F4O/c7-5(8)1-3-11-4-2-6(9)10/h1-2H,3-4H2 |
InChI-Schlüssel |
MIYXUFUUSWMMQO-UHFFFAOYSA-N |
Kanonische SMILES |
C(C=C(F)F)OCC=C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


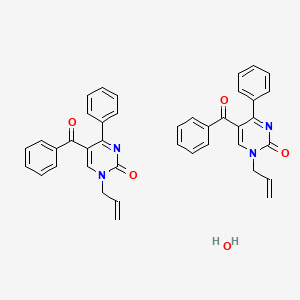
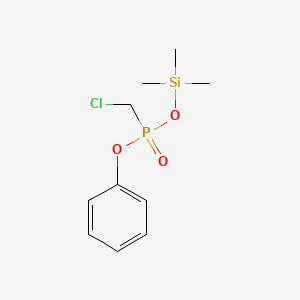
![3-Methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B12557484.png)
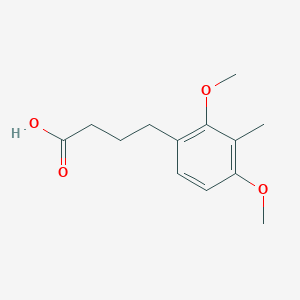
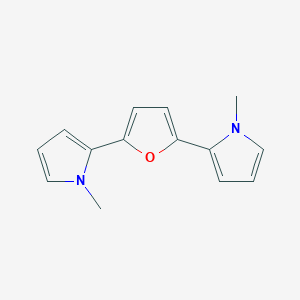
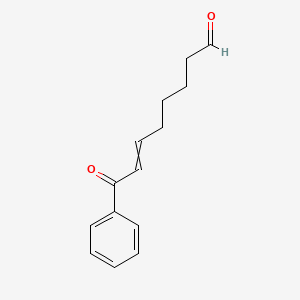
![Silane, [4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]trimethyl-](/img/structure/B12557501.png)
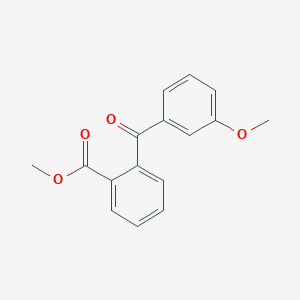
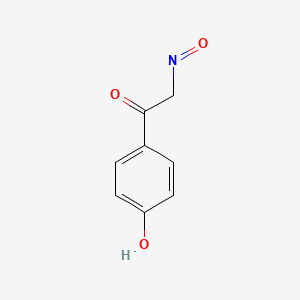
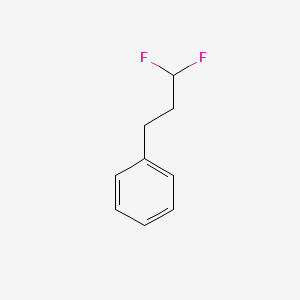
![N''-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}guanidine](/img/structure/B12557521.png)

